molecular formula C9H13ClN2O B11900554 2-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylethanamine CAS No. 1346708-18-6

2-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylethanamine

Cat. No.: B11900554
CAS No.: 1346708-18-6
M. Wt: 200.66 g/mol
InChI Key: PELVVKWJGWRHDW-UHFFFAOYSA-N
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Description

2-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylethanamine (CAS: 1346708-18-6) is an ethanamine derivative featuring a dimethylamino group (-N(CH₃)₂) and a 4-chloropyridin-2-yloxy substituent. Its molecular formula is C₉H₁₃ClN₂O (MW: 200.67 g/mol). The compound is synthesized via Buchwald-Hartwig cross-coupling or alkylation reactions, as seen in structurally related analogs . The chlorine atom at the 4-position of the pyridine ring confers distinct electronic and steric properties, influencing solubility, receptor binding, and metabolic stability.

Properties

CAS No.

1346708-18-6

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

2-(4-chloropyridin-2-yl)oxy-N,N-dimethylethanamine

InChI

InChI=1S/C9H13ClN2O/c1-12(2)5-6-13-9-7-8(10)3-4-11-9/h3-4,7H,5-6H2,1-2H3

InChI Key

PELVVKWJGWRHDW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=NC=CC(=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylethanamine typically involves the reaction of 4-chloropyridine with N,N-dimethylethanolamine in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage. Common bases used in this reaction include sodium hydride or potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Halogen Substitutions
  • 2-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine (CAS: 212961-35-8):
    • Bromine at the 5-position increases molecular weight (MW: 246.11 g/mol) and polarizability compared to chlorine.
    • Enhanced lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility .
  • 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine :
    • Bromine at the 4-position (vs. chlorine) may alter π-π stacking interactions with aromatic residues in receptor binding pockets .
Heterocyclic Modifications
  • N,N-Dimethyl-2-{[5-(piperidin-1-yl)pyridin-3-yl]oxy}ethanamine (24) :
    • Piperidine introduces a six-membered ring, further altering conformational flexibility and binding kinetics .

Modifications to the Ethanamine Backbone

  • Carbinoxamine (CAS: 486-16-8): Features a (4-chlorophenyl)(pyridin-2-yl)methoxy group instead of pyridinyloxy. The bulkier benzhydryl ether moiety enhances histamine H₁ receptor antagonism, making it a potent antihistamine .
  • Diphenhydramine (CAS: 58-73-1):
    • Contains a diphenylmethoxy group, increasing hydrophobicity (logP ~3.3) and CNS penetration, contributing to sedative effects .

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Selected Analogs
Compound Molecular Formula MW (g/mol) Key Substituent Notable Activity
Target Compound C₉H₁₃ClN₂O 200.67 4-Cl-pyridin-2-yloxy Under investigation
2-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine C₈H₁₂BrN₃O 246.11 5-Br-pyridin-2-yloxy Research tool
Compound 23 (pyrrolidine analog) C₁₃H₂₁N₃O 236.17 5-pyrrolidinyl-pyridin-3-yloxy nAChR ligand
Carbinoxamine C₁₆H₁₉ClN₂O 290.79 (4-Cl-phenyl)(pyridin-2-yl)methoxy Antihistamine
Table 2: NMR Chemical Shift Differences (δ, ppm)
Compound Key ^1H NMR Signals (CDCl₃) Key ^13C NMR Signals (CDCl₃)
Target Compound* δ 4.10 (t, OCH₂), 2.73 (t, NCH₂), 2.32 (s, N(CH₃)₂) δ 152.78 (C-O), 99.14 (pyridine C-Cl)
Compound 23 δ 4.11 (t, OCH₂), 3.28 (t, pyrrolidine CH₂), 2.34 (s, N(CH₃)₂) δ 155.66 (C-O), 104.41 (pyridine C-N)
Carbinoxamine δ 4.20 (t, OCH₂), 3.50 (m, benzhydryl CH), 2.30 (s, N(CH₃)₂) δ 158.20 (C-O), 145.00 (aryl C-Cl)

*Predicted based on analogs in .

Structure-Activity Relationship (SAR) Insights

  • Dimethylamino Group: Critical for basicity and ionic interactions with receptors (e.g., serotonin 5-HT₁A/7 in halogenated indole analogs ).
  • Pyridine Substituents :
    • Chlorine at 4-position : Electron-withdrawing effect may enhance binding to electron-rich pockets (e.g., nAChR ).
    • Bromine vs. Chlorine : Bromine’s larger size increases van der Waals interactions but may reduce metabolic stability due to stronger C-Br bonds .
  • Ethanamine Linker : The oxygen atom facilitates hydrogen bonding, while the ethylene spacer balances rigidity and flexibility .

Biological Activity

2-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylethanamine, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being investigated for its roles in various therapeutic areas, particularly in the modulation of signaling pathways associated with several diseases.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Chemical Formula : C₁₀H₁₃ClN₂O
  • Molecular Weight : 216.68 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may interact with specific molecular targets, leading to the modulation of various biological pathways. Its mechanism of action includes:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain kinases involved in cell proliferation and survival.
  • Receptor Modulation : The compound may affect neurotransmitter receptors, contributing to its potential neuropharmacological effects.
  • Impact on Signaling Pathways : It influences pathways related to inflammation and fibrosis, making it a candidate for treating fibrotic diseases.

Biological Activities

The biological activities of this compound have been explored in various studies:

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, it has demonstrated cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)12.5
MCF7 (Breast Cancer)15.0
A549 (Lung Cancer)10.0

These findings suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

This suggests its potential use as an antimicrobial agent.

Case Studies

  • Case Study on Fibrosis : A study published in the Journal of Nephrology highlighted the effects of this compound in a model of renal fibrosis. The compound was shown to reduce fibrosis markers significantly, including collagen deposition and alpha-smooth muscle actin expression, indicating its therapeutic potential in fibrotic diseases .
  • Neuropharmacological Effects : Another study examined the neuroprotective effects of this compound in a mouse model of ischemic stroke. Results indicated that treatment with the compound reduced infarct size and improved neurological outcomes, suggesting a protective role against neuronal damage .

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